2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol
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Overview
Description
2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol is a chemical compound with the molecular formula C10H12Br2O4. It is a solid substance that can appear as white or colorless crystals. This compound is often used as an intermediate in chemical synthesis and can be utilized in various organic synthesis reactions and material preparations .
Preparation Methods
The synthesis of 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol typically involves multiple reaction steps, including bromination and oxidation reactions. The preparation method generally starts with a suitable substrate, which undergoes bromination to introduce bromine atoms into the aromatic ring. This is followed by an oxidation reaction to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and the diethanol groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol include:
2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]diethanol: This compound has bromine atoms at different positions on the aromatic ring, which can affect its reactivity and applications.
2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]diacetate: This compound has acetate groups instead of diethanol groups, leading to different chemical properties and uses.
The uniqueness of 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol lies in its specific bromine substitution pattern and the presence of diethanol groups, which confer distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-[4-bromo-2-(2-hydroxyethoxy)phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO4/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7,12-13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQFEIBAULUWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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